2-Butynyl p-toluenesulfonate
Overview
Description
2-Butynyl p-toluenesulfonate, also known as 2-Butynyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H12O3S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a butynyl group attached to the sulfonate ester. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butynyl p-toluenesulfonate can be synthesized through the reaction of 2-butyn-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester product after purification .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Butynyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkynes.
Addition Reactions: The triple bond in the butynyl group can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of ethers, thioethers, or amines.
Elimination Reactions: Formation of alkynes.
Addition Reactions: Formation of dihalides or haloalkenes.
Scientific Research Applications
2-Butynyl p-toluenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to introduce functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Butynyl p-toluenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the butynyl group. This results in the formation of new carbon-nucleophile bonds and the release of the sulfonate group .
Comparison with Similar Compounds
Propargyl p-toluenesulfonate: Similar structure but with a propargyl group instead of a butynyl group.
Butyl p-toluenesulfonate: Contains a butyl group instead of a butynyl group.
Allyl p-toluenesulfonate: Features an allyl group in place of the butynyl group.
Uniqueness: 2-Butynyl p-toluenesulfonate is unique due to the presence of the butynyl group, which imparts distinct reactivity compared to its analogs. The triple bond in the butynyl group allows for additional reactions such as cycloadditions and metal-catalyzed transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
but-2-ynyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKJNHJABSJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427047 | |
Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-37-2 | |
Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butynyl p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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